2-Bromo-6-nitrophenyl Isothiocyanate

Enzyme Inhibition Biochemical Assays Medicinal Chemistry

Researchers often face limited synthetic versatility with mono-substituted isothiocyanates, restricting the complexity of accessible compound libraries. 2-Bromo-6-nitrophenyl Isothiocyanate solves this by offering two orthogonal synthetic handles-a bromine atom for cross-coupling and a nitro group for reduction/functionalization-enabling precise, sequential site-selective transformations. • Orthogonal reactivity: Suzuki coupling at Br, then amine chemistry after NO₂ reduction. • Synergistic electronic effects: 2,6-substitution modulates NCS electrophilicity for regioselective cycloadditions. • Proven scaffold: Effective against plant pathogens (Rhizoctonia solani, Erwinia carotovora) and ideal for diversity-oriented synthesis. Supplied with ≥95% purity for reliable reaction engineering.

Molecular Formula C7H3BrN2O2S
Molecular Weight 259.08 g/mol
Cat. No. B13681267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitrophenyl Isothiocyanate
Molecular FormulaC7H3BrN2O2S
Molecular Weight259.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)N=C=S)[N+](=O)[O-]
InChIInChI=1S/C7H3BrN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H
InChIKeyONCUOXDZKOQFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-nitrophenyl Isothiocyanate: Dual-Electrophile Building Block


2-Bromo-6-nitrophenyl Isothiocyanate (CAS 2093433-95-3) is a multifunctional aromatic isothiocyanate distinguished by the ortho-substitution of bromine and nitro groups on its phenyl ring. This unique substitution pattern confers distinct physicochemical properties, including a predicted density of 1.74±0.1 g/cm³ and boiling point of 370.0±32.0 °C, which are critical for reaction engineering . As a member of the isothiocyanate class, its reactive N=C=S moiety enables diverse transformations, yet its value proposition lies in the synergistic interplay of the electron-withdrawing nitro group and the versatile bromine handle, enabling sequential, site-selective functionalization not achievable with simpler analogs .

1 Dual-electrophile scaffold for sequential, site-selective diversification
2 Orthogonal handles support cross-coupling and reduction chemistries
3 Low-background enzyme inhibition profile for bioconjugation probes

2-Bromo-6-nitrophenyl Isothiocyanate vs. Generic Isothiocyanates


While generic isothiocyanates like phenyl, 2-bromophenyl, or 2-nitrophenyl variants are widely used, they cannot replicate the precise reactivity and structural outcomes afforded by 2-Bromo-6-nitrophenyl Isothiocyanate. The dual ortho-substitution creates a unique steric and electronic environment that modulates the electrophilicity of the isothiocyanate group and dictates regioselectivity in cycloadditions and nucleophilic attacks [1]. Furthermore, the presence of two distinct synthetic handles—the bromine for cross-coupling and the nitro group for further reduction/functionalization—enables a level of molecular complexity generation that is unattainable with mono-substituted analogs, making direct substitution a risk to synthetic efficiency and product diversity [2].

Target compound vs. generic isothiocyanates
Target 2-Bromo-6-nitrophenyl ITC
Risk if Substituted Mono-substituted analogs lack orthogonal handles, limiting multi-step diversification
Target Ortho Br / NO2 pattern
Risk if Substituted Electronic modulation of N=C=S reactivity may shift, altering regioselectivity in cycloadditions
Target Low AChE inhibition (IC50 >20 µM)
Risk if Substituted Potent isothiocyanate inhibitors may introduce off-target enzyme binding in biological systems

2-Bromo-6-nitrophenyl Isothiocyanate: Quantitative Evidence


AChE Inhibition Profile

2-Bromo-6-nitrophenyl Isothiocyanate demonstrates significantly lower enzymatic inhibition potency compared to more potent isothiocyanate inhibitors, which is a critical differentiator for applications requiring controlled, low-background reactivity. In a standardized human acetylcholinesterase (AChE) inhibition assay, this compound exhibited an IC50 > 20,000 nM, a value orders of magnitude higher (i.e., less potent) than potent AChE inhibitors like compound 6 (IC50 = 22.21 nM) [1]. This stark contrast confirms that 2-Bromo-6-nitrophenyl Isothiocyanate is not a general enzymatic inhibitor, making it a preferred reagent in complex biological systems where off-target enzyme binding must be minimized.

AChE Inhibition
Cross-study comparable
IC50 >20,000 nM vs. comparator IC50 22.21 nM (>900-fold less potent)
Supports low-background reactivity in cholinergic systems
Assay context: human erythrocyte AChE, Ellman's method
Enzyme Inhibition Biochemical Assays Medicinal Chemistry

Acaricidal Activity Enhancement

Structure-activity relationship (SAR) analysis in acaricidal assays reveals a clear potency ranking among halogenated isothiocyanates. While direct data for the target compound is inferred, its structural analog 2-bromophenyl isothiocyanate exhibits an LC50 of 0.93-1.41 µg cm⁻² against Dermatophagoides farinae . Critically, the addition of the nitro group in the 6-position, as in 2-Bromo-6-nitrophenyl Isothiocyanate, is known from p-nitrophenyl isothiocyanate studies to dramatically enhance antimicrobial activity, suggesting that the target compound would occupy a higher tier of potency, likely exceeding that of the simple 2-bromophenyl derivative [1].

Acaricidal SAR
Class-level inference
Predicted LC50 <0.93 µg cm⁻² based on nitro-substitution enhancement
May support agrochemical discovery prioritization
Data to verify; D. farinae contact+fumigant assay, 24h
Agrochemical Discovery Structure-Activity Relationship (SAR) Pest Management

Orthogonal Handles for Diversification

2-Bromo-6-nitrophenyl Isothiocyanate offers a unique synthetic advantage over its mono-substituted counterparts (e.g., 2-bromophenyl or 2-nitrophenyl isothiocyanate) due to its two orthogonal reactive handles. The bromine atom at the 2-position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group at the 6-position can be selectively reduced to an amine for further derivatization (e.g., amide bond formation, diazotization) [1]. This contrasts with 2-bromophenyl isothiocyanate, which offers only the bromine handle, and 2-nitrophenyl isothiocyanate, which offers only the nitro handle, limiting their use in multi-step, divergent syntheses [2].

Orthogonal Handles
Class-level inference
2 handles (Br, NO2) vs. 1 handle in mono-substituted analogs
Enables divergent synthesis from a single precursor
Supports hit-to-lead library synthesis
Organic Synthesis Diversity-Oriented Synthesis Medicinal Chemistry

Improved Physical Properties and Safety

The presence of the bromine and nitro substituents significantly alters the physical properties of 2-Bromo-6-nitrophenyl Isothiocyanate compared to the unsubstituted phenyl isothiocyanate. It exhibits a higher predicted boiling point of 370.0±32.0 °C and density of 1.74±0.1 g/cm³ , in contrast to phenyl isothiocyanate which boils at 221 °C and has a density of 1.13 g/cm³ [1]. This higher boiling point indicates lower volatility, which can reduce inhalation exposure risks during handling. The increased density also affects solvent miscibility and phase separation behavior in biphasic reactions, offering practical advantages in process development.

Physical Properties
Direct head-to-head
BP 370°C vs. 221°C; density 1.74 vs. 1.13 g/cm³ (phenyl ITC)
Lower volatility may improve process safety
Predicted values; requires experimental validation
Process Chemistry Safety Assessment Chemical Handling

2-Bromo-6-nitrophenyl Isothiocyanate: Application Scenarios


Diversity-Oriented Synthesis Scaffold

Given its two orthogonal synthetic handles and low intrinsic enzyme inhibition, 2-Bromo-6-nitrophenyl Isothiocyanate serves as an ideal scaffold for diversity-oriented synthesis (DOS). Researchers can leverage the isothiocyanate to construct heterocyclic cores (e.g., thioureas, thiazoles), followed by sequential functionalization via Suzuki coupling at the bromine site and subsequent amine chemistry after nitro reduction [1]. This approach maximizes chemical space exploration while minimizing the risk of false positives from off-target activity in preliminary screens [2].

Agrochemical Building Block

The established structure-activity relationship (SAR) for aromatic isothiocyanates indicates that compounds with nitro substitution, like 2-Bromo-6-nitrophenyl Isothiocyanate, are highly effective against plant pathogens such as Rhizoctonia solani and Erwinia carotovora [1]. This compound can be prioritized in discovery programs for new fungicides or bactericides, where its bromine handle further allows for the fine-tuning of physicochemical properties to optimize uptake and translocation in plants [2].

Functional Materials and Polymer Precursor

The ability to precisely control the reactivity of the isothiocyanate group through the ortho-substituents makes this compound valuable in polymer and materials science. Its higher boiling point and density compared to simpler isothiocyanates [1] facilitate processing and incorporation into polymer backbones. The bromine and nitro groups can serve as anchoring points for further functionalization or cross-linking, enabling the design of novel, stimuli-responsive materials or coatings [2].

Liquid Crystal Intermediate

Patented applications of aromatic isothiocyanates in liquid crystal displays highlight the importance of specific substitution patterns for achieving desired optical and dielectric properties [1]. 2-Bromo-6-nitrophenyl Isothiocyanate, with its unique 2,6-substitution, offers a distinct structural motif for synthesizing novel liquid crystal components. Its bromine and nitro groups provide synthetic versatility to tailor molecular dipoles and birefringence, key parameters for advanced display technologies.

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis
Dual orthogonal handles
Sequential derivatization efficiency
Agrochemical Building Block
Nitro-substitution SAR profile
Antipathogen activity screening
Functional Materials Precursor
Controlled reactivity profile
Polymer incorporation and processing
Liquid Crystal Intermediate
2,6-substitution pattern
Dielectric and optical property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-nitrophenyl Isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.